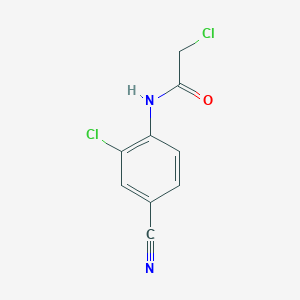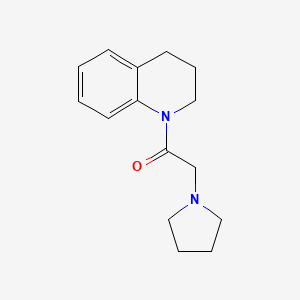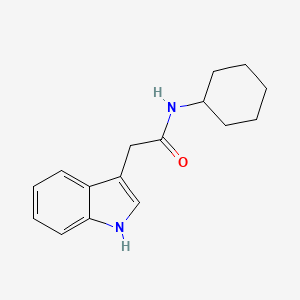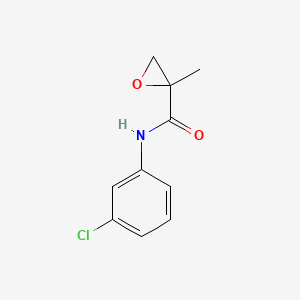
2-chloro-N-(2-chloro-4-cyanophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-chloro-4-cyanophenyl)acetamide, also known as CCNA, is a chemical compound that has been widely used in scientific research due to its unique properties. CCNA is a derivative of 2-chloroacetamide and 2-chloro-4-cyanophenylamine, and its synthesis method involves the reaction of these two compounds. In
作用機序
The mechanism of action of 2-chloro-N-(2-chloro-4-cyanophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in bacterial, fungal, and cancer cell growth. This compound has been shown to inhibit the activity of DNA gyrase, which is an essential enzyme for bacterial DNA replication. It has also been reported to inhibit the activity of chitin synthase, which is an enzyme involved in fungal cell wall synthesis. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In bacterial and fungal cells, this compound disrupts cell wall synthesis and DNA replication, leading to cell death. In cancer cells, this compound induces apoptosis, leading to the death of cancer cells. This compound has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
実験室実験の利点と制限
2-chloro-N-(2-chloro-4-cyanophenyl)acetamide has several advantages for use in lab experiments. It is relatively easy and inexpensive to synthesize, and it has a high purity and yield. This compound is also stable under a range of conditions, making it suitable for use in various assays. However, this compound has some limitations, including its toxicity and potential for off-target effects. Careful consideration should be given to the concentration and duration of exposure to this compound in lab experiments.
将来の方向性
There are several future directions for research on 2-chloro-N-(2-chloro-4-cyanophenyl)acetamide. One area of interest is the development of this compound derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound in greater detail, particularly in cancer cells. Additionally, the potential use of this compound as a therapeutic agent for bacterial, fungal, and cancer infections should be explored further.
合成法
The synthesis of 2-chloro-N-(2-chloro-4-cyanophenyl)acetamide involves the reaction of 2-chloroacetamide and 2-chloro-4-cyanophenylamine in the presence of a catalyst such as sodium hydroxide. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization. The yield of this compound is typically around 70-80%, and the purity can be as high as 99%.
科学的研究の応用
2-chloro-N-(2-chloro-4-cyanophenyl)acetamide has been used in various scientific research studies, particularly in the field of medicinal chemistry. It has been reported to exhibit antibacterial, antifungal, and anticancer properties. This compound has been tested against a range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
2-chloro-N-(2-chloro-4-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-4-9(14)13-8-2-1-6(5-12)3-7(8)11/h1-3H,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMOLDUHRLUFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide](/img/structure/B7638370.png)


![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7638386.png)




![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide](/img/structure/B7638419.png)
![4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide](/img/structure/B7638426.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7638434.png)

![3-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638448.png)
